molecular formula C16H15N3O2S B14339377 Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate CAS No. 105801-44-3

Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate

Katalognummer: B14339377
CAS-Nummer: 105801-44-3
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: BOQIFEOISXHTPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate is a complex organic compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate typically involves the reaction of 3-phenylhydrazine with 1,2-benzisothiazol-5-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzisothiazolinone: A related compound with antimicrobial properties.

    Benzothiazole: Another similar compound used in various industrial applications.

Uniqueness

Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate is unique due to its specific structure and the presence of both phenylhydrazine and benzisothiazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

105801-44-3

Molekularformel

C16H15N3O2S

Molekulargewicht

313.4 g/mol

IUPAC-Name

methyl 2-[3-(2-phenylhydrazinyl)-1,2-benzothiazol-5-yl]acetate

InChI

InChI=1S/C16H15N3O2S/c1-21-15(20)10-11-7-8-14-13(9-11)16(19-22-14)18-17-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,18,19)

InChI-Schlüssel

BOQIFEOISXHTPU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC2=C(C=C1)SN=C2NNC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.